Cybutryne

Description

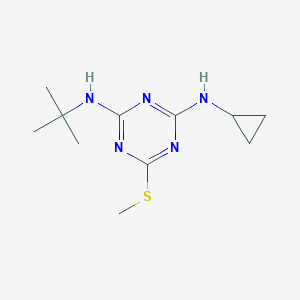

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHLIWCXDDZUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032416 | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.6X10-7 mm Hg | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

28159-98-0 | |

| Record name | Irgarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28159-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cybutryne [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028159980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYBUTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-133 °C | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Navigating the Environmental Journey of Cybutryne: A Technical Guide

An in-depth exploration of the environmental fate, transport, and analysis of the antifouling agent Cybutryne (Irgarol 1051) for researchers, scientists, and environmental professionals.

This compound, a triazine-based algicide, has been widely used in antifouling paints to prevent the growth of algae on ship hulls. However, its persistence in the aquatic environment and potential toxicity to non-target organisms have raised significant environmental concerns, leading to restrictions and bans on its use in many regions.[1][2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its physicochemical characteristics, degradation processes, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental protocols for key environmental studies and advanced analytical methodologies are also presented to support further research and monitoring efforts.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and persistence in the environment. These properties govern its solubility, partitioning between different environmental media, and susceptibility to various degradation mechanisms. A summary of key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N2-tert-butyl-N4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [4] |

| CAS Number | 28159-98-0 | [4] |

| Molecular Formula | C11H19N5S | [4] |

| Molecular Weight | 253.37 g/mol | [4] |

| Water Solubility | 7 mg/L | [4] |

| Vapour Pressure | 5.1 x 10⁻⁴ Pa | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.95 | [4] |

| pKa | 4.13 ± 0.10 | [5] |

Environmental Fate and Transport

The environmental journey of this compound is dictated by a complex interplay of degradation, partitioning, and transport processes. Once released into the aquatic environment from antifouling coatings, it can undergo various transformations and distribute between the water column, sediment, and biota.

Degradation

Degradation is a key process that determines the persistence of this compound in the environment. It can occur through both abiotic and biotic pathways.

Abiotic Degradation:

-

Photolysis: Photodegradation in water is a significant pathway for this compound removal. The dissipation half-life (DT50) due to photolysis in natural waters has been reported to be in the range of 52 to 72 days.[5] The presence of substances like humic and fulvic acids can influence the rate of photodegradation.[5]

-

Hydrolysis: this compound is considered to be hydrolytically stable in waters with a pH range of 5-9 at 25°C.[5]

Biotic Degradation:

This compound is not readily biodegradable.[5][6] Studies have shown that it is not inherently biodegradable, with less than 10% degradation observed in 28 days in a modified OECD 302 test.[4] In water-sediment systems, degradation is slow, with reported half-lives ranging from 100 to 200 days under aerobic conditions, and even slower under anaerobic conditions.[5] The primary degradation product of this compound is 2-methylthio-4-tert-butylamino-6-amino-s-triazine (M1).[4]

A summary of reported degradation half-lives (DT50) for this compound in various environmental compartments is provided in Table 2.

| Environmental Compartment | Condition | DT50 (days) | Reference |

| Natural Seawater | Photolysis | 72 | [5] |

| Natural Water | Photolysis | 52-60 | [5] |

| Pure and Buffered Water | Photolysis | 52-59 | [5] |

| Freshwater Sediment | Aerobic | 100-200 | [5] |

| Marine Water Sediment | Aerobic | 100-200 | [5] |

| Marine Sediment | Biodegradation | Considered very persistent | [6] |

Adsorption and Mobility

The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. Its relatively high Log Koc value indicates a tendency to adsorb to organic matter.

| Parameter | Value | Reference |

| Log Koc | 3.58 - 4.06 | [4] |

The adsorption of this compound to soil and sediment reduces its concentration in the water column and limits its mobility. However, it also leads to its accumulation in benthic environments, where it can persist for longer periods.

Bioaccumulation

This compound has the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a key parameter used to assess this potential.

| Organism | BCF Value | Reference |

| Fish (general) | 250 | [4] |

| Green macro algae | > 5000 L/kg | [6] |

While the BCF in fish is moderate, significantly higher values have been observed in algae, indicating a potential for transfer through the food chain.[6]

Experimental Protocols

Standardized laboratory studies are essential for generating reliable data on the environmental fate and transport of chemicals like this compound. The following sections provide overviews of key experimental protocols based on internationally recognized guidelines.

Biodegradation in Soil (based on OECD 307)

This test evaluates the aerobic and anaerobic transformation of this compound in soil.[4][7][8]

Objective: To determine the rate of transformation and identify degradation products in soil.

Methodology:

-

Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions.[4]

-

Application: The test substance is applied at a rate corresponding to its intended use.[8]

-

Incubation: The test is typically run for a maximum of 120 days.[4][7]

-

Sampling: Soil samples are collected at various time points.[7]

-

Analysis: Samples are analyzed for the parent compound and its transformation products.[4]

-

Data Analysis: The rate of transformation (DT50 and DT90) and the formation and decline of transformation products are determined.[4]

Biodegradation in Water-Sediment Systems (based on OECD 308)

This guideline describes a laboratory method to assess the transformation of chemicals in aquatic sediment systems under both aerobic and anaerobic conditions.[9][10][11]

Objective: To determine the rate of transformation, mineralization, and distribution of this compound between water and sediment.

Methodology:

-

Test System: The test is conducted using at least two different sediment types with varying organic carbon content and texture.[10][11]

-

Application: The test substance is typically applied to the water phase.[10][11]

-

Incubation: The system is incubated in the dark at a constant temperature for a period not exceeding 100 days.[9][10][11]

-

Sampling: Samples of both water and sediment are taken at specified intervals.[9][10]

-

Analysis: The concentrations of the test substance and its transformation products in both phases are determined. Mineralization is assessed by measuring the evolution of ¹⁴CO₂ if a radiolabelled test substance is used.[10]

-

Data Analysis: Half-lives (DT50) and distribution patterns are established.[10][11]

Adsorption-Desorption (based on OECD 106)

This test is designed to estimate the adsorption and desorption behavior of a chemical on different soil types using a batch equilibrium method.[2][3][12][13]

Objective: To determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound.

Methodology:

-

Test System: A known mass of soil is mixed with a solution of the test substance of known concentration.[14]

-

Equilibration: The mixture is agitated for a predetermined period to reach equilibrium.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[15] Adsorption isotherms (e.g., Freundlich) are determined by using a range of concentrations.[2]

Bioaccumulation in Fish (based on OECD 305)

This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish.[16][17][18][19]

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

-

Exposure Phase: Fish are exposed to a constant concentration of the test substance in water for a defined period (e.g., 28 days).[16][19]

-

Depuration Phase: After the exposure phase, the fish are transferred to clean water and the elimination of the substance is monitored over time.[16][19]

-

Sampling: Fish and water samples are collected at regular intervals during both phases.

-

Analysis: The concentration of the test substance in fish tissue and water is determined.

-

Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[19]

Analytical Methodology

Accurate and sensitive analytical methods are crucial for monitoring this compound and its degradation products in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Sample Preparation and LC-MS/MS Analysis

Objective: To quantify this compound and its main metabolite M1 in water and sediment samples.

Methodology:

-

Extraction from Water: Solid-phase extraction (SPE) is commonly used to extract and pre-concentrate this compound and M1 from water samples.

-

Extraction from Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent is typically employed for sediment samples.

-

Clean-up: The extracts may require a clean-up step, for example, using SPE, to remove interfering matrix components.

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is used to separate this compound and M1 from other compounds in the extract.

-

Mass Spectrometry: A tandem mass spectrometer, often a triple quadrupole, is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and M1 are monitored.[20][21][22][23]

-

Quantification: Quantification is typically performed using an internal standard method with a structurally similar, isotopically labeled compound.

-

Visualizing Environmental Processes

The following diagrams, generated using the DOT language, illustrate key processes in the environmental fate of this compound.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. circabc.europa.eu [circabc.europa.eu]

- 6. rivm.nl [rivm.nl]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. oecd.org [oecd.org]

- 14. epa.gov [epa.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 20. "Development of an LCMS Analytical Method with Applicability to Determi" by Cristina I. Veresmortean [academicworks.cuny.edu]

- 21. vliz.be [vliz.be]

- 22. diva-portal.org [diva-portal.org]

- 23. Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples - DORAS [doras.dcu.ie]

Ecotoxicology of Cybutryne on Non-Target Marine Organisms: An In-depth Technical Guide

Introduction

Cybutryne, also known by its trade name Irgarol-1051, is a triazine-based biocide that has been widely used as an antifouling agent in paints applied to ship hulls.[1][2] Its primary function is to prevent the settlement and growth of algae and other marine organisms. However, the same properties that make it an effective antifoulant also pose a significant threat to non-target marine ecosystems. Due to its persistence in the environment and high toxicity, particularly to primary producers, the use of this compound in antifouling systems has been phased out and is now banned by the International Maritime Organization (IMO).[3] This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on non-target marine organisms, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action of this compound is the inhibition of photosynthesis in algae and aquatic plants.[1][2] Specifically, this compound disrupts the electron transport chain in Photosystem II (PSII) within the chloroplasts.[4] It competitively binds to the D1 protein of the PSII complex, displacing the native plastoquinone (B1678516) (PQ). This blockage of the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic process, leading to a reduction in growth and, at sufficient concentrations, cell death.[5] The disruption of this fundamental energy-producing pathway has cascading effects on the entire aquatic food web, as algae form the base of most marine ecosystems.[2]

Ecotoxicity to Non-Target Marine Organisms

This compound exhibits varying levels of toxicity across different trophic levels in the marine environment. It is highly toxic to algae and aquatic plants, moderately toxic to invertebrates, and poses a lower, though still significant, risk to fish.[1]

Algae and Cyanobacteria

As primary producers, marine algae and cyanobacteria are the most sensitive organisms to this compound exposure.[2] The inhibition of photosynthesis leads to significant reductions in growth and biomass.

| Species | Endpoint | Exposure Duration | Value (µg/L) | Reference |

| Skeletonema costatum | EC50 (Growth) | 72 h | 0.13 | [4] |

| Tetraselmis suecica | EC50 (Growth) | 72 h | 0.49 | [4] |

| Isochrysis galbana | EC50 (Growth) | 72 h | 0.23 | [4] |

| Marine Periphyton | NOEC (Photosynthesis) | 21 d | 0.016 | [4] |

Marine Invertebrates

The effects of this compound on marine invertebrates are generally less acute than on algae. However, chronic exposure can lead to sublethal effects on growth, reproduction, and development.

| Species | Endpoint | Exposure Duration | Value (µg/L) | Reference |

| Acartia tonsa (Copepod) | LC50 | 48 h | 2,300 | [4] |

| Crassostrea gigas (Oyster) | EC50 (Larval development) | 48 h | 480 | [4] |

| Mercenaria mercenaria (Clam) | NOEC (Growth) | 35 d | 0.100 | [4] |

| Mysidopsis bahia (Mysid shrimp) | LC50 | 96 h | 1,600 | [4] |

Marine Fish

Fish are generally the least sensitive trophic level to the direct toxic effects of this compound. However, bioaccumulation can occur, and indirect effects through the disruption of the food web are a significant concern.

| Species | Endpoint | Exposure Duration | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 h | 1,800 | [4] |

| Cyprinodon variegatus (Sheepshead minnow) | LC50 | 96 h | 1,700 | [4] |

| Scophthalmus maximus (Turbot) | LC50 | 96 h | 900 | [4] |

| Cyprinodon variegatus (Sheepshead minnow) | NOEC (Early life-stage) | 35 d | 110 | [4] |

Environmental Fate and Metabolites

This compound is a persistent substance in the marine environment, with a tendency to accumulate in sediments.[2] Its degradation in the water column is slow. The primary degradation product of this compound is M1 (2-methylthio-4-tert-butylamino-6-amino-s-triazine), which is also toxic to aquatic plants and algae.[4] The persistence of both the parent compound and its toxic metabolite prolongs their potential impact on marine ecosystems.

Experimental Protocols

Standardized ecotoxicological testing methods are employed to assess the toxicity of substances like this compound. The following are summaries of key experimental protocols.

Algal Growth Inhibition Test (Based on OECD 201)

-

Test Organism: A marine microalga species such as Skeletonema costatum or Isochrysis galbana.

-

Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted with sterile seawater enriched with nutrients to create a range of test concentrations.

-

Experimental Setup: Replicate cultures of the test alga are exposed to the different concentrations of this compound in flasks under controlled conditions of temperature, light, and pH. A control group with no this compound is also included.

-

Duration: The test typically runs for 72 to 96 hours.

-

Endpoint Measurement: Algal growth is measured at regular intervals (e.g., every 24 hours) by determining cell density using a cell counter or by measuring chlorophyll-a fluorescence.

-

Data Analysis: The growth rates for each concentration are calculated and compared to the control to determine the EC50 (the concentration that causes a 50% reduction in growth).

Invertebrate Acute Toxicity Test (Based on OECD 202)

-

Test Organism: A marine invertebrate species such as the copepod Acartia tonsa or the mysid shrimp Mysidopsis bahia.

-

Test Substance Preparation: Similar to the algal test, a series of this compound concentrations are prepared in filtered seawater.

-

Experimental Setup: A defined number of organisms are placed in test chambers containing the different this compound concentrations. A control group is maintained in clean seawater.

-

Duration: The exposure period is typically 48 to 96 hours.

-

Endpoint Measurement: Mortality or immobilization of the test organisms is recorded at specified time points.

-

Data Analysis: The data is used to calculate the LC50 (the concentration that is lethal to 50% of the test population).

Fish Acute Toxicity Test (Based on OECD 203)

-

Test Organism: A marine fish species such as the sheepshead minnow (Cyprinodon variegatus).

-

Test Substance Preparation: A range of this compound concentrations are prepared in a flow-through or static-renewal system with filtered seawater.

-

Experimental Setup: Groups of fish are exposed to the different test concentrations in aquaria under controlled conditions of temperature, dissolved oxygen, and photoperiod.

-

Duration: The standard test duration is 96 hours.

-

Endpoint Measurement: Mortality is the primary endpoint, observed and recorded at regular intervals.

-

Data Analysis: The LC50 value is calculated based on the observed mortality at the different concentrations.

Conclusion

The extensive body of research on the ecotoxicology of this compound clearly demonstrates its significant risk to non-target marine organisms, particularly primary producers. Its primary mechanism of action, the inhibition of Photosystem II, disrupts the base of the marine food web. While less acutely toxic to invertebrates and fish, its persistence and the toxicity of its primary metabolite, M1, contribute to long-term environmental concerns. The global ban on this compound in antifouling systems is a critical step in mitigating its environmental impact. Continued monitoring and research are essential to understand the long-term recovery of marine ecosystems from past contamination and to ensure that alternative antifouling solutions are environmentally benign.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound USAGE BAN IN ANTI-FOULING COATING SYSTEMS [awpmarine.com]

- 3. This compound banned in anti-fouling systems from 1 January 2023 [dnv.com]

- 4. circabc.europa.eu [circabc.europa.eu]

- 5. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Bioaccumulation Potential of Cybutryne in Aquatic Food Webs

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cybutryne (Irgarol-1051) is a triazine herbicide used as a biocide in antifouling paints for ship hulls.[1][2][3] Its primary function is to inhibit photosynthesis in marine algae, thereby preventing their growth on submerged surfaces.[1][2][3] However, its widespread use has led to concerns about its environmental persistence and potential for long-term adverse effects on marine ecosystems.[1][2][3] Studies have shown this compound to be highly persistent in the environment, accumulating in sediment and posing a risk to non-target organisms.[1][2][3] This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic food webs, summarizing available quantitative data, detailing experimental protocols for its assessment, and visualizing key processes and workflows.

Quantitative Bioaccumulation Data

The potential for a chemical to bioaccumulate is a critical component of environmental risk assessment. It is quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF).

-

Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism from the surrounding water only.[4][5] A BCF value greater than 1 indicates a propensity to concentrate in the organism.[6] Regulatory thresholds for bioaccumulative substances often range from a BCF of 1000 to 5000.[6][7]

-

Bioaccumulation Factor (BAF): A more comprehensive measure that includes the uptake of a chemical from all sources, including water, food, and sediment.[4][5]

-

Trophic Magnification Factor (TMF): Describes the concentration change of a substance at successively higher trophic levels in a food web. A TMF greater than 1 indicates that the chemical biomagnifies.[8][9][10]

Currently, publicly available data on the bioaccumulation of this compound is limited. The following table summarizes the key reported value.

| Parameter | Value (L/kg) | Species | Tissue | Source |

| BCF | 250 | Fish | Whole Body | [11] |

Note: Data on BAF and TMF for this compound in aquatic food webs are not extensively reported in the available literature, highlighting a significant area for future research.

Trophic Transfer and Bioaccumulation Pathway

This compound enters the marine environment through leaching from antifouling paints on ship hulls.[1][3] As a potent herbicide, its primary biological interaction is with primary producers. The logical pathway for its transfer through the food web is from the water column into phytoplankton and other algae, which form the base of most marine food chains.[1][2] These primary producers are then consumed by primary consumers (e.g., zooplankton), which are in turn consumed by secondary consumers (e.g., small fish), and so on up the food web.

Experimental Protocols

Assessing the bioaccumulation potential of a substance like this compound requires standardized experimental and analytical procedures.

Protocol for Bioconcentration Factor (BCF) Determination

The determination of a BCF is typically conducted following established guidelines, such as the OECD 305 "Bioaccumulation in Fish: Aqueous and Dietary Exposure". The process involves two key phases: the uptake (exposure) phase and the depuration (elimination) phase.

Key Methodological Details:

-

Test Organism: Fish are the preferred species for BCF studies.[5]

-

Uptake Phase: Organisms are exposed to a constant, sublethal concentration of this compound in water. The duration of this phase continues until a steady-state concentration (where uptake equals elimination) is reached in the organism, or for a fixed period (e.g., 28 days).

-

Depuration Phase: After exposure, the surviving organisms are transferred to a medium free of this compound. This phase allows for the determination of the elimination rate constant.[12][13]

-

Sampling: Water and organism samples are collected at regular intervals during both phases to measure the concentration of this compound.

-

BCF Calculation: The BCF can be calculated as the ratio of the chemical concentration in the organism to that in the water at steady-state. Alternatively, it can be calculated as the ratio of the uptake rate constant (k₁) to the elimination rate constant (k₂).[14]

Analytical Protocol for this compound Quantification

Accurate quantification of this compound in environmental and biological matrices is essential. The standard method involves Gas Chromatography coupled with Mass Spectrometry (GC/MS).[15][16][17]

Protocol Steps:

-

Sample Extraction: The sample (water or homogenized tissue) is mixed with an organic solvent like ethyl acetate (B1210297) or toluene. An internal standard, such as Ametryn, is added for accurate quantification.[15][16] Sonication in an ultrasonic bath is used to ensure efficient extraction of this compound from the matrix.[15][16]

-

Centrifugation: The mixture is centrifuged to separate the solid debris from the solvent containing the extracted this compound. The supernatant is carefully collected.[15][16]

-

Clean-up: Depending on the complexity of the sample matrix, a clean-up step may be necessary to remove interfering compounds.

-

Analysis: The final extract is injected into a high-resolution capillary GC/MS system. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.[15][16]

-

Quantification: The concentration is determined by comparing the response of the sample to that of reference this compound solutions and normalizing with the internal standard.[15][17]

Conclusion

This compound is an environmentally persistent biocide with a demonstrated potential for bioaccumulation in aquatic organisms, as indicated by its BCF value in fish. Its mode of action targets primary producers, positioning it at the base of the aquatic food web and creating a direct pathway for trophic transfer. While standardized protocols for assessing and quantifying this compound exist, there is a clear and critical need for further research to determine its Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF) across various aquatic food webs. Such data are essential for a complete and accurate assessment of the ecological risk posed by this compound and for informing future regulatory decisions.

References

- 1. ABS Regulatory News - AFS Convention - Ban on this compound in Hull Coatings.pdf [ok.eagle.org]

- 2. This compound USAGE BAN IN ANTI-FOULING COATING SYSTEMS [awpmarine.com]

- 3. ww2.eagle.org [ww2.eagle.org]

- 4. skb.se [skb.se]

- 5. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. Bioconcentration - Wikipedia [en.wikipedia.org]

- 7. ncasi.org [ncasi.org]

- 8. researchgate.net [researchgate.net]

- 9. Trophic magnification rates of eighteen trace elements in freshwater food webs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Modeling the Bioaccumulation and Biomagnification Potential of Microplastics in a Cetacean Foodweb of the Northeastern Pacific: A Prospective Tool to Assess the Risk Exposure to Plastic Particles [frontiersin.org]

- 11. circabc.europa.eu [circabc.europa.eu]

- 12. A novel method to determine uptake and elimination kinetics of volatile chemicals in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake, elimination, and biotransformation of aqueous and dietary DDT in marine fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessing the reliability of uptake and elimination kinetics modelling approaches for estimating bioconcentration factors in the freshwater invertebrate, Gammarus pulex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imorules.com [imorules.com]

- 16. imorules.com [imorules.com]

- 17. wwwcdn.imo.org [wwwcdn.imo.org]

The Insidious Threat: A Technical Guide to the Effects of Cybutryne on Coral Reef Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cybutryne, commercially known as Irgarol-1051, is a potent herbicide that was widely used as an antifouling agent in marine paints. Its primary function is to inhibit photosynthesis, a mechanism that has proven to be highly detrimental to the symbiotic algae (zooxanthellae) essential for the survival of coral reefs. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on coral reef ecosystems. It synthesizes available quantitative data on its toxicity, details experimental protocols for assessing its impact, and visually represents the key biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the ecotoxicological profile of this compound and in developing strategies to mitigate its impact on these vital marine environments. While specific toxicity thresholds for corals are not widely published, data from related photosystem II (PSII) inhibitors and other marine organisms provide critical insights into its potential for harm.

Introduction

Coral reefs, often referred to as the "rainforests of the sea," are biodiversity hotspots of immense ecological and economic importance. However, they are facing a barrage of threats, from climate change-induced bleaching to pollution from terrestrial runoff and maritime activities. Among the chemical pollutants of concern is this compound, a triazine herbicide designed to prevent the growth of algae on ship hulls.[1] Its persistence in the marine environment and its ability to be transported over long distances have led to its detection in coastal waters globally, including in sensitive coral reef habitats.[1]

The primary mechanism of action of this compound is the inhibition of photosystem II (PSII) in photosynthetic organisms.[2][3] This directly impacts the zooxanthellae, the dinoflagellate algae living in symbiosis with coral polyps. These algae provide the coral with up to 90% of its energy needs through photosynthesis.[4] Disruption of this vital process can lead to a cascade of negative effects, including coral bleaching, reduced growth and reproduction, and ultimately, mortality.

Recognizing its detrimental environmental impact, the International Maritime Organization (IMO) has taken steps to regulate and ban the use of this compound in antifouling systems.[5] This guide serves as a comprehensive resource for understanding the scientific basis for these regulations and for furthering research into the long-term consequences of this compound exposure on coral reef ecosystems.

Mechanism of Action: Inhibition of Photosystem II

This compound is a potent and specific inhibitor of the photosynthetic electron transport chain in photosystem II (PSII). It acts by binding to the D1 protein of the PSII complex, specifically at the QB binding site.[2][6] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[6]

The immediate consequence of this blockage is the cessation of linear electron flow, which halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle. This disruption leads to a buildup of excited chlorophyll (B73375) molecules, which can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (O2⁻) and hydrogen peroxide (H₂O₂).[2]

The accumulation of ROS within the zooxanthellae and the subsequent leakage into the host coral tissue is a primary driver of cellular damage and is strongly implicated as a key mechanism in the onset of coral bleaching. This oxidative stress can damage lipids, proteins, and nucleic acids, leading to cellular dysfunction and eventual expulsion of the symbiotic algae from the coral host.

Quantitative Data on the Effects of this compound and Other PSII Inhibitors

While specific quantitative toxicity data for this compound on coral species is limited in publicly available literature, studies on other PSII-inhibiting herbicides, such as diuron, provide valuable insights into the potential concentration-dependent effects. The following tables summarize relevant toxicity data for PSII inhibitors on corals and their symbionts.

Table 1: Effects of PSII Inhibitors on Coral Photosynthesis

| Herbicide | Coral/Symbiont Species | Endpoint | Concentration (µg/L) | Exposure Duration | Effect |

| Diuron | Acropora tenuis, A. valida, Pocillopora damicornis | Effective Quantum Yield (ΔF/Fm') | 1.0 | 2-3 months | 20% decline |

| Diuron | Acropora tenuis, A. valida, Pocillopora damicornis | Effective Quantum Yield (ΔF/Fm') | 10 | 2-3 months | 75% decline |

| Diuron | Montipora digitata | Maximum Quantum Yield (Fv/Fm) | Not specified | 96 hours | Significant reduction |

| Atrazine | Tropical benthic microalgae | Photosynthesis & Growth | 130 - 620 (EC50) | Not specified | 50% inhibition |

| Hexazinone | Tropical benthic microalgae | Photosynthesis & Growth | 25 - 110 (EC50) | Not specified | 50% inhibition |

Data compiled from various sources, including studies on the effects of herbicides on coral photosynthesis.[7][8]

Table 2: Effects of PSII Inhibitors on Coral Health and Survival

| Herbicide | Coral Species | Endpoint | Concentration (µg/L) | Exposure Duration | Effect |

| Diuron | Acropora valida, Pocillopora damicornis | Bleaching | 10 | 2-3 months | Severe bleaching |

| Diuron | Acropora valida | Mortality | 10 | 2-3 months | Partial and full colony mortality |

| Diuron | Montipora digitata | Mortality (LC50) | Not specified | 96 hours | 50% mortality |

| Diuron | Montipora digitata | Bleaching (EC50) | Not specified | 96 hours | 50% of population bleached |

Data compiled from various sources, including studies on the effects of herbicides on coral health.[7][9]

Table 3: Effects of Antifoulants on Coral Larval Stages

| Toxicant | Coral Species | Endpoint | IC50 (µg/L) | Exposure Duration |

| Tributyltin (TBT) | Acropora millepora | Fertilization | Not specified | 4 hours |

| Tributyltin (TBT) | Acropora millepora | Metamorphosis | 2.0 | 24 hours |

| Copper (Cu) | Acropora millepora | Fertilization | 17.4 | 4 hours |

| Copper (Cu) | Acropora millepora | Metamorphosis | Not specified | 24 hours |

Note: Data for this compound on coral larval stages were not available. The data presented is for other antifouling compounds to provide context on the sensitivity of these early life stages.[10]

Experimental Protocols

Standardized protocols are crucial for accurately assessing the toxicity of chemical pollutants on corals. The following sections outline key experimental methodologies for investigating the effects of this compound.

Static Renewal Toxicity Test with Coral Fragments

This protocol is adapted from established methods for acute toxicity testing with adult coral fragments.[9][11]

Objective: To determine the concentration-response relationship of this compound on coral fragments, assessing endpoints such as bleaching, tissue loss, and mortality.

Materials:

-

Coral fragments of a consistent size and from the same parent colony (e.g., Montipora digitata, Acropora millepora).

-

Glass exposure vessels.

-

Filtered natural or artificial seawater.

-

This compound stock solution.

-

Controlled environment chamber with regulated temperature and lighting.

-

Microscope for assessing tissue loss and polyp activity.

-

Pulse Amplitude Modulation (PAM) fluorometer for measuring photosynthetic efficiency.

-

Spectrophotometer for chlorophyll analysis.

Procedure:

-

Acclimation: Acclimate coral fragments to experimental conditions for a minimum of one week.

-

Exposure: Prepare a series of this compound concentrations and a control (seawater only). Place individual coral fragments in replicate exposure vessels for each concentration.

-

Renewal: Renew the test solutions every 24 hours to maintain consistent exposure concentrations (static renewal).

-

Endpoint Assessment (e.g., at 24, 48, 72, and 96 hours):

-

Mortality: Assessed by the absence of tissue on the coral skeleton.

-

Bleaching: Quantified visually using a coral color chart or by measuring chlorophyll concentration.

-

Tissue Loss: Determined by microscopic examination.

-

Photosynthetic Efficiency: Measured as the maximum quantum yield (Fv/Fm) or effective quantum yield (ΔF/Fm') using a PAM fluorometer.

-

-

Data Analysis: Calculate EC50 (for bleaching) and LC50 (for mortality) values using appropriate statistical software. Determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).

References

- 1. circabc.europa.eu [circabc.europa.eu]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoinhibition from chronic herbicide exposure reduces reproductive output of reef-building corals [researchonline.jcu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound [sitem.herts.ac.uk]

- 11. mdpi.com [mdpi.com]

Cybutryne's Enduring Legacy: A Technical Guide to its Persistence in Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cybutryne, commercially known as Irgarol 1051, is a triazine-based herbicide that has been extensively used as a booster biocide in antifouling paints for marine vessels. Its primary function is to inhibit the growth of algae and other marine organisms on ship hulls, thereby improving fuel efficiency and operational performance.[1] However, the very properties that make this compound an effective antifouling agent—its persistence and toxicity—have raised significant environmental concerns, leading to a global ban on its application by the International Maritime Organization (IMO) starting from January 2023.[1][2] This technical guide provides an in-depth analysis of this compound's persistence in marine sediments, offering detailed experimental protocols, quantitative data, and visualizations of its toxicological pathways to support ongoing research and environmental monitoring efforts.

Physicochemical Properties and Partitioning Behavior

This compound is characterized by its low aqueous solubility and a moderate to high affinity for organic matter, which governs its partitioning from the water column into the sediment. Its persistence in the marine environment is influenced by these properties, as it tends to accumulate in sedimentary environments.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉N₅S | [4] |

| Molecular Weight | 253.37 g/mol | [4] |

| Water Solubility | Low | [4] |

| Log Koc | 2.41 - 4.89 | [5] |

The organic carbon-water (B12546825) partition coefficient (Koc) indicates a strong tendency for this compound to adsorb to organic matter in sediments, making these environments a significant sink for this contaminant.

Persistence and Degradation in Marine Sediments

The persistence of this compound in marine sediments is a critical factor in its long-term environmental impact. Degradation is influenced by various factors, including microbial activity, oxygen availability (redox conditions), and sediment composition.

Half-Life in Marine Sediments

The half-life (DT50) of this compound in marine sediments can vary significantly depending on environmental conditions. Aerobic conditions generally facilitate faster degradation compared to anaerobic environments.

Table 2: Half-Life of this compound in Marine Sediments

| Sediment Type | Redox Condition | Half-Life (DT50) | Reference |

| Not specified | Aerobic | 100 - 200 days | Not specified |

| Not specified | Spiking Equilibrium | < 6 hours | [5] |

It is important to note that degradation rates can be highly variable, and the persistence of this compound can be significantly longer under anaerobic conditions, which are common in deeper sediment layers.

Ecotoxicological Effects: Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthesis in algae and other marine plants.[1] It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.

Signaling Pathway of Photosystem II Inhibition

This compound acts by blocking the plastoquinone (B1678516) (PQ) binding site on the D1 protein within the PSII complex. This interruption of the electron flow leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and subsequent cellular damage.[6][7][8]

Experimental Protocols for Analysis in Marine Sediments

The accurate quantification of this compound in marine sediments is crucial for assessing its environmental persistence and risk. The following section outlines a comprehensive experimental workflow, from sample collection to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for this compound Persistence Study

Detailed Methodologies

1. Sample Collection and Storage:

-

Collection: Collect surface sediment samples (top 0-5 cm) using a stainless steel Van Veen grab sampler or similar device to minimize contamination.

-

Storage: Immediately transfer sediment samples into pre-cleaned amber glass jars with Teflon-lined lids. Store the samples at -20°C until analysis to prevent degradation.

2. Sample Preparation and Extraction:

-

Homogenization: Thaw the sediment samples and homogenize them thoroughly using a stainless steel spatula.

-

Extraction Method 1: Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 10 g of homogenized wet sediment into a centrifuge tube.

-

Add a surrogate standard solution.

-

Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v)).

-

Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[9][10]

-

Centrifuge the sample at a low speed (e.g., 2000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean flask.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts.

-

-

Extraction Method 2: Pressurized Liquid Extraction (PLE):

-

Mix approximately 5-10 g of homogenized wet sediment with a drying agent like diatomaceous earth.

-

Pack the mixture into a PLE cell.

-

Extract with a suitable solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[11][12]

-

Perform one to two static extraction cycles.

-

3. Extract Cleanup:

-

Solid-Phase Extraction (SPE):

-

Concentrate the combined extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

-

Pass the concentrated extract through a silica (B1680970) gel or Florisil SPE cartridge to remove interfering compounds.

-

Elute the target analytes with a suitable solvent mixture (e.g., dichloromethane/hexane).

-

Concentrate the eluate and add an internal standard prior to GC-MS analysis.

-

4. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and its internal standard.

-

5. Quality Assurance and Quality Control (QA/QC):

-

Method Blanks: Analyze a blank sample with each batch to check for contamination.

-

Matrix Spikes: Spike a sediment sample with a known amount of this compound to assess matrix effects and recovery.

-

Surrogate Standards: Add a surrogate standard to each sample before extraction to monitor the efficiency of the entire analytical process.

-

Certified Reference Materials (CRMs): Analyze a CRM, if available, to validate the accuracy of the method.

Conclusion

The persistence of this compound in marine sediments poses a long-term threat to marine ecosystems, even after its use has been discontinued. Understanding its fate and behavior in these environments is crucial for effective risk assessment and management. The experimental protocols and data presented in this guide provide a framework for researchers to conduct robust studies on this compound's persistence. The detailed methodologies for extraction and GC-MS analysis, coupled with an understanding of its ecotoxicological pathway, will aid in the continued monitoring of this legacy contaminant and the development of potential remediation strategies. The global ban on this compound is a significant step towards protecting the marine environment, but continued scientific investigation is necessary to fully comprehend and mitigate its lasting impacts.

References

- 1. marinepublic.com [marinepublic.com]

- 2. dnv.com [dnv.com]

- 3. This compound USAGE BAN IN ANTI-FOULING COATING SYSTEMS [awpmarine.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Triazine herbicide reduced the toxicity of the harmful dinoflagellate Karenia mikimotoi by impairing its photosynthetic systems. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imorules.com [imorules.com]

- 10. imorules.com [imorules.com]

- 11. Development of a one-step integrated pressurized liquid extraction and cleanup method for determining polycyclic aromatic hydrocarbons in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective pressurized liquid extraction of polychlorinated biphenyls in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Structure of Cybutryne (CAS No. 28159-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cybutryne, also known by its trade name Irgarol 1051, is a triazine herbicide notable for its application as a potent antifouling agent in marine coatings.[1][2] Its primary function is to prevent the growth of algae and other marine organisms on submerged surfaces, particularly the hulls of ships.[2] The mechanism of action for this compound involves the inhibition of photosynthetic electron transport within photosystem II (PSII), a critical process for the survival of photosynthetic organisms.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, offering a concise reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | N²-tert-butyl-N⁴-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [3] |

| Synonyms | Irgarol 1051, Irgaguard A 2000, Irgarol 1071 | [4] |

| CAS Number | 28159-98-0 | [4] |

| Molecular Formula | C₁₁H₁₉N₅S | [4] |

| Molecular Weight | 253.37 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 128-133 °C | [4] |

| Boiling Point | 427.971 °C at 760 mmHg | [4] |

| Water Solubility | 7 mg/L | [5] |

| Log Kₒw | 3.15 | [6] |

Chemical Structure

This compound possesses a distinct triazine core, substituted with tert-butylamino, cyclopropylamino, and methylthio functional groups. This specific arrangement of substituents is crucial for its biological activity.

Molecular Structure:

Caption: Chemical structure of this compound (CAS No. 28159-98-0).

Experimental Protocols

The analysis of this compound, particularly in environmental and marine coating samples, is crucial for regulatory compliance and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and robust method for its quantification.

Analysis of this compound in Antifouling Paint Samples via GC-MS

This protocol is adapted from the guidelines provided by the International Maritime Organization (IMO) for the analysis of anti-fouling systems.

Objective: To determine the concentration of this compound in a dry paint film sample.

Materials:

-

Ethyl acetate (B1210297) (analytical grade)

-

Ametryn (internal standard)

-

This compound certified reference material

-

Ultrasonic bath

-

Centrifuge

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

High-resolution capillary column suitable for pesticide analysis

Procedure:

-

Sample Extraction:

-

Accurately weigh a known amount of the paint sample.

-

Add a precise volume of ethyl acetate containing a known concentration of the internal standard, ametryn.

-

Place the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound into the solvent.

-

-

Sample Clarification:

-

Centrifuge the sample at 600 relative centrifugal force (rcf) for 5 minutes to pellet any solid paint matrix particles.

-

-

GC-MS Analysis:

-

Carefully transfer the supernatant to a GC vial.

-

Analyze the supernatant using a high-resolution capillary GC-MS system.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

-

Analyze the calibration standards using the same GC-MS method.

-

Quantify the amount of this compound in the sample by using the calibration curve and an internal standard normalization procedure.

-

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, functions by interrupting the photosynthetic electron transport chain in plants and algae. It specifically targets the D1 protein of photosystem II, competing with plastoquinone (B1678516) (PQ) for its binding site (the QB site). This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to PQ, effectively halting the light-dependent reactions of photosynthesis.

Caption: Inhibition of Photosystem II electron transport by this compound.

Metabolic Degradation Pathway

In the marine environment, this compound undergoes degradation, primarily through the dealkylation of its side chains. The main metabolite formed is the result of the removal of the cyclopropyl (B3062369) group, leading to a less herbicidally active compound. This degradation can be influenced by factors such as sunlight (photodegradation) and microbial activity.

Caption: Primary metabolic degradation pathway of this compound.

Spectral Data

A mass spectrum for this compound is available on SpectraBase, but access to the full spectrum requires a registered account. The available information confirms the molecular weight and formula. Without access to the full spectrum, a detailed fragmentation analysis cannot be provided in this guide. Researchers requiring detailed spectral data for this compound may need to perform their own analytical characterization or obtain it directly from commercial suppliers of certified reference materials.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, analytical methodology, and biological action of this compound. The provided tables and diagrams offer a quick and comprehensive reference for researchers and scientists. While the lack of publicly available experimental spectral data is a limitation, the information compiled herein serves as a valuable resource for professionals in drug development and environmental science who are working with or studying this potent biocide.

References

- 1. This compound | 28159-98-0 [chemicalbook.com]

- 2. www2.mst.dk [www2.mst.dk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound (Irgarol 1051) 28159-98-0_WUXI HONORSHINE CHEMICAL CO.,LTD. [honorshinechem.com]

- 5. Buy this compound | 28159-98-0 [smolecule.com]

- 6. circabc.europa.eu [circabc.europa.eu]

Cybutryne's Voyage in Antifouling Paints: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cybutryne, a triazine-based herbicide also known as Irgarol-1051, was historically a key biocide in antifouling paint formulations for marine vessels. Its efficacy in preventing the growth of algae and other marine organisms on ship hulls made it a popular alternative to the highly toxic tributyltin (TBT). However, mounting evidence of its environmental persistence, coupled with its toxicity to non-target marine life, led to increased scrutiny and eventual regulation. This technical guide provides an in-depth analysis of the historical use of this compound, its mechanism of action, environmental fate, and the analytical methods used for its detection and toxicity assessment.

Introduction: The Rise and Fall of a Biocide

Following the global ban on tributyltin (TBT) in antifouling systems in 2008, the maritime industry sought effective alternatives to combat biofouling—the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces.[1] this compound emerged as a prominent "booster" biocide, often used in conjunction with copper-based compounds to provide broad-spectrum protection.[1] Its primary function was to inhibit the growth of algae, a critical component of the initial stages of biofouling. For over two decades, this compound was a cornerstone of commercial antifouling systems, valued for its long-lasting protection which could extend the service life of coatings to 3-5 years.[1]

However, the very properties that made this compound an effective antifouling agent—its stability and potent biological activity—also rendered it an environmental concern. Scientific studies began to reveal its persistence in marine sediments and its potential to bioaccumulate in the food chain.[1] Of particular concern was its impact on non-target primary producers, such as seagrasses and phytoplankton, which form the base of marine ecosystems.[1][2] These concerns ultimately led the International Maritime Organization (IMO) to amend the Anti-Fouling Systems (AFS) Convention to include a global ban on the application of antifouling paints containing this compound, which came into effect on January 1, 2023.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental impact and efficacy of this compound.

Table 1: Ecotoxicity of this compound to Marine Organisms

| Organism Type | Species | Endpoint (e.g., LC50, EC50) | Concentration (µg/L) | Exposure Duration | Reference |

| Algae | Dunaliella tertiolecta | Growth Inhibition | >0.8 | - | [4] |

| Seriatopora hystrix (Coral Symbiont) | EC50 (Photosynthesis Inhibition) | 0.7 | - | [5] | |

| Acropora formosa (Coral Symbiont) | EC50 (Photosynthesis Inhibition) | 0.9 | - | [5] | |

| Invertebrates | Daphnia magna | EC50 | 6,200 - 9,000 | 48 hours | [6] |

| Daphnia pulex | LC50 | 1,400 - 15,000 | - | [6] | |

| Fish | - | LC50 | 556 - 25,000 | - | [5] |

Table 2: Environmental Concentrations and Properties of this compound

| Parameter | Value | Location/Conditions | Reference |

| Water Concentration | Up to 440 ng/L | Baltic Sea marinas | [2] |

| 11 - 170 ng/L | North Sea marinas | [2] | |

| Sediment Concentration | Up to 220 ng/g (dry weight) | Baltic Sea marinas | [2] |

| 3 - 25 ng/g (dry weight) | North Sea marinas | [2] | |

| Leaching Rate | Estimated at 1.89 µg/cm²/day (steady state) | - | [5] |

| Bioaccumulation Factor (BAF) | BCF in fish: 250 | - | [5] |

| Log KOC | 3.15 | - | [5] |

| Photodegradation DT50 | 52 - 59 days | Simulated solar irradiation | [7] |

| Aerobic Degradation in Sediment | 100 - 200 days | Freshwater and marine | [7] |

Mechanism of Action: Inhibition of Photosynthesis

This compound functions as a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII) in algae and other marine plants.[1] It disrupts the electron transport chain, a critical process for converting light energy into chemical energy.

Figure 1: this compound's Mechanism of Action in Photosystem II.

As depicted in Figure 1, this compound competes with the native plastoquinone (PQ) for the QB binding site on the D1 protein of the PSII reaction center.[8][9][10] By binding to this site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the electron flow halts the process of photosynthesis, leading to the inhibition of algal growth and, ultimately, cell death.

Experimental Protocols

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This protocol outlines a standardized method for assessing the toxicity of this compound to freshwater algae.

1. Test Organism: A pure, exponentially growing culture of a freshwater green alga, such as Pseudokirchneriella subcapitata, is used.[1][11]

2. Test Setup:

- Test Concentrations: A series of at least five concentrations of this compound are prepared in a suitable growth medium, along with a control group containing no this compound.[3][6]

- Replicates: A minimum of three replicates are used for each test concentration and the control.[12]

- Culture Vessels: Sterile flasks or other suitable vessels are used to house the algal cultures.

3. Procedure:

- An initial inoculum of the test algae is introduced into each culture vessel.

- The cultures are incubated under controlled conditions of continuous, uniform illumination and constant temperature for a period of 72 hours.[3][6]

- Algal growth is measured at least once every 24 hours. Growth can be quantified by various methods, including cell counts using a hemocytometer or electronic particle counter, or by measuring biomass through spectrophotometric absorbance (optical density).[1]

4. Data Analysis:

- The average specific growth rate for each concentration is calculated.

- The percentage inhibition of the growth rate at each concentration is determined relative to the control.

- The ECx values (e.g., EC10, EC20, EC50), representing the concentration of this compound that causes x% inhibition of algal growth, are calculated using appropriate statistical methods.[3]

Figure 2: Workflow for Algal Growth Inhibition Test.

Analytical Detection of this compound in Environmental Samples

Gas chromatography-mass spectrometry (GC/MS) is a standard and reliable method for the detection and quantification of this compound in environmental matrices.[3]

1. Sample Preparation:

- Water Samples: this compound is extracted from water samples using a suitable organic solvent, such as ethyl acetate. An internal standard (e.g., ametryn) is added for quantification.[3]

- Sediment/Paint Samples: The sample is extracted with an organic solvent, often with the aid of ultrasonication to enhance extraction efficiency.[3]

2. Instrumental Analysis:

- The extracted sample is injected into a gas chromatograph (GC) equipped with a high-resolution capillary column. The GC separates the components of the mixture based on their volatility and interaction with the stationary phase.

- The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The MS is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for this compound.[3]

3. Quantification:

- The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.[3]

Environmental Fate and Degradation

This compound is known for its persistence in the marine environment. Its degradation is a slow process, primarily occurring through photodegradation in the water column and microbial degradation in sediments.

Figure 3: Environmental Degradation Pathway of this compound.

The primary degradation pathways involve the dealkylation of the side chains and hydroxylation of the triazine ring, leading to the formation of various metabolites. While these degradation products are generally less toxic than the parent compound, their persistence and potential ecological effects are still a subject of research.

Conclusion

The history of this compound in antifouling paints serves as a crucial case study in the development and regulation of marine biocides. While effective in its primary application, its unintended environmental consequences necessitated a global regulatory response. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's use, from its mechanism of action to its environmental fate. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working in the fields of environmental science, toxicology, and the development of next-generation, environmentally benign antifouling technologies. The transition away from this compound underscores the ongoing need for a holistic approach to the design and assessment of chemical products, balancing efficacy with long-term environmental sustainability.

References

- 1. testinglab.com [testinglab.com]

- 2. researchgate.net [researchgate.net]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. Khan Academy [khanacademy.org]

- 5. circabc.europa.eu [circabc.europa.eu]

- 6. eurofins.com.au [eurofins.com.au]

- 7. Photosynthesis Problem Set 1 [biology.arizona.edu]

- 8. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

Global Ban of Cybutryne in Marine Coatings: A Technical Guide

An In-depth Examination of the Regulation, Ecotoxicity, and Analytical Protocols for the Antifouling Agent Cybutryne

Introduction

This compound, commercially known as Irgarol-1051, is a triazine-based herbicide that has been widely used as a booster biocide in antifouling paints for ship hulls. Its primary function is to prevent the growth of algae and other marine organisms, thereby maintaining vessel efficiency and reducing fuel consumption. However, mounting scientific evidence has highlighted its persistence in the marine environment and its toxicity to non-target organisms, leading to a global regulatory crackdown. This technical guide provides a comprehensive overview of the global ban and regulation of this compound, its ecotoxicological impact, and the detailed methodologies for its detection and analysis.

Global Ban and Regulatory Framework

The International Maritime Organization (IMO) has been at the forefront of regulating harmful substances in antifouling systems through the International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention). Recognizing the detrimental environmental effects of this compound, the IMO's Marine Environment Protection Committee (MEPC) initiated a process to amend the AFS Convention to include controls on this substance.[1][2]

This process culminated in the adoption of amendments to the AFS Convention that instituted a global ban on the application of antifouling systems containing this compound.[3][4]

Key Regulatory Timelines and Requirements:

-

From 1 January 2023: The application or re-application of antifouling systems containing this compound on all ships is prohibited.[1][4]

-

For ships already bearing an antifouling system containing this compound: These vessels are required to either remove the antifouling system or apply a sealing coat to prevent the leaching of this compound. This must be done at the next scheduled renewal of the antifouling system after 1 January 2023, but no later than 60 months following the last application of a this compound-containing coating.[4]

-

Issuance of Certificates: A new International Anti-fouling System Certificate reflecting compliance with the this compound ban is required.[3][4]

The regulatory process for amending the AFS Convention involves several key stages, from the initial proposal by member states to the entry into force of the amendments.

Ecotoxicological Impact of this compound

This compound is highly effective as an algicide due to its specific mode of action, which involves the inhibition of photosynthesis. However, this same mechanism makes it toxic to a wide range of non-target marine primary producers, such as phytoplankton and seaweeds, which form the base of the marine food web. Its persistence in the environment and tendency to accumulate in sediments exacerbate its long-term ecological impact.

Quantitative Ecotoxicity Data

The following tables summarize the ecotoxicological data for this compound and its primary metabolite, M1, for various marine organisms.

Table 1: Acute Toxicity of this compound to Marine Organisms

| Taxonomic Group | Species | Endpoint | Value (µg/L) |

| Primary Producers | |||

| Algae | Multiple species | EC50 | 0.0957 - 8.1 |

| Invertebrates | |||

| Crustaceans | Multiple species | LC50 | 400 - 25,000 |

| Molluscs | Multiple species | LC50 | 400 - 25,000 |

| Vertebrates | |||

| Fish | Multiple species | LC50 | 400 - 25,000 |

Table 2: Chronic Toxicity of this compound to Marine Organisms

| Taxonomic Group | Species | Endpoint | Value (µg/L) |

| Primary Producers | |||

| Algae | Multiple species | NOEC | 0.01 - 8 |

| Macrophytes | Myriophyllum verticillatum | EC10 (biomass) | 0.06 |

| Invertebrates | |||

| Molluscs | Radix baltica | EC10 (spermatogenesis) | 0.032 |

| Molluscs | Mercenaria mercenaria | NOEC (growth) | 0.100 |

Table 3: Environmental Concentrations of this compound and its Metabolite M1

| Location/Study | Matrix | Analyte | Concentration Range (µg/L) | Mean Concentration (µg/L) |

| German Marinas (Baltic Sea) | Seawater | This compound | - | 0.168 |

| German Marinas (Baltic Sea) | Seawater | M1 | 0.002 - 0.604 | 0.022 |

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its phytotoxic effects by inhibiting Photosystem II (PSII) in the chloroplasts of photosynthetic organisms. It acts by blocking the electron transport chain, a critical process for converting light energy into chemical energy.